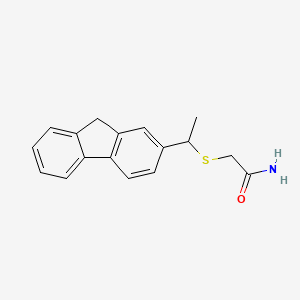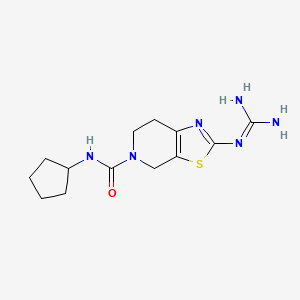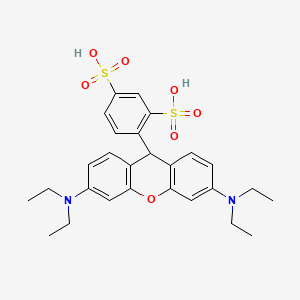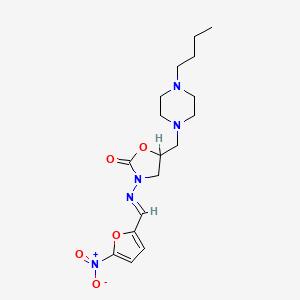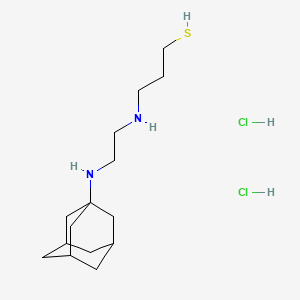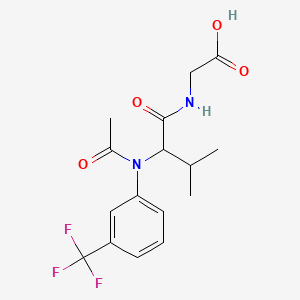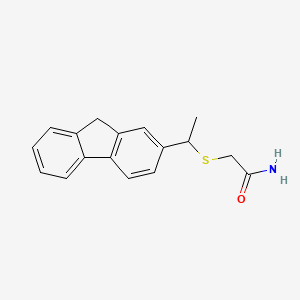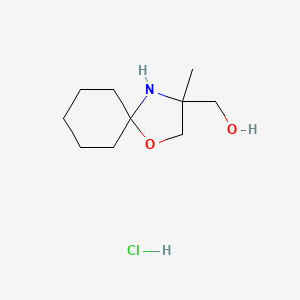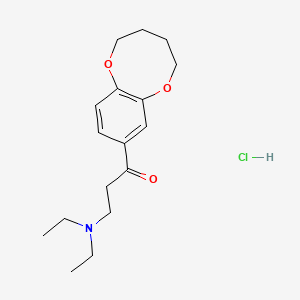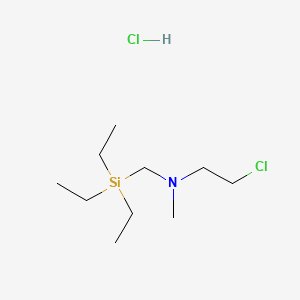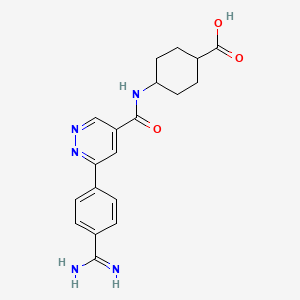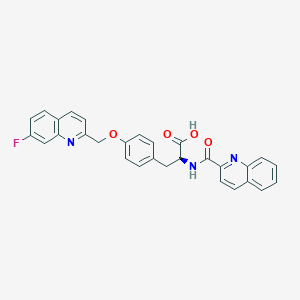
DP7U9Chx57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of DP7U9Chx57 involves several steps, starting with the preparation of the quinoline derivatives. The reaction conditions typically include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . The final step involves the coupling of the quinoline derivative with L-Tyrosine under acidic conditions to form the desired compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
DP7U9Chx57 undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
DP7U9Chx57 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DP7U9Chx57 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes . For example, it may inhibit certain enzymes, leading to the disruption of metabolic pathways and resulting in its observed biological activities .
Comparison with Similar Compounds
DP7U9Chx57 can be compared with other similar compounds, such as:
CR-3465: A related compound with similar structural features but different functional groups.
L-Tyrosine derivatives: Other derivatives of L-Tyrosine with varying biological activities.
The uniqueness of this compound lies in its specific quinoline and tyrosine moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
353798-90-0 |
|---|---|
Molecular Formula |
C29H22FN3O4 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C29H22FN3O4/c30-21-10-7-20-8-11-22(31-26(20)16-21)17-37-23-12-5-18(6-13-23)15-27(29(35)36)33-28(34)25-14-9-19-3-1-2-4-24(19)32-25/h1-14,16,27H,15,17H2,(H,33,34)(H,35,36)/t27-/m0/s1 |
InChI Key |
XBKBJNOSNDZQGN-MHZLTWQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=NC5=C(C=CC(=C5)F)C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC(CC3=CC=C(C=C3)OCC4=NC5=C(C=CC(=C5)F)C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


